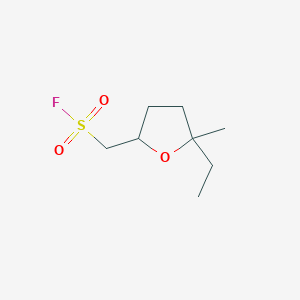

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride

説明

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C8H15FO3S It is a sulfonyl fluoride derivative, which means it contains a sulfonyl group (SO2) bonded to a fluorine atom

特性

IUPAC Name |

(5-ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FO3S/c1-3-8(2)5-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWNBKOKARIJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(O1)CS(=O)(=O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride typically involves the reaction of (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride with a fluoride source. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.

化学反応の分析

Types of Reactions

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride can undergo various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and fluoride ion.

Common Reagents and Conditions

Common reagents used in reactions with (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride include nucleophiles like amines, alcohols, and water. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile .

Major Products

The major products formed from reactions with (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine would yield the corresponding sulfonamide, while hydrolysis would produce the sulfonic acid.

科学的研究の応用

Chemistry

In chemistry, (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride is used as a reagent in organic synthesis.

Biology and Medicine

In biology and medicine, sulfonyl fluorides, including (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride, are studied for their potential as enzyme inhibitors. They can irreversibly inhibit enzymes by reacting with active site residues, making them useful tools for studying enzyme function and as potential therapeutic agents .

Industry

In industry, this compound may be used in the production of pharmaceuticals and agrochemicals, where its reactivity and stability are advantageous for the synthesis of complex molecules .

作用機序

The mechanism of action of (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride involves the irreversible inhibition of enzymes. The sulfonyl fluoride group reacts with nucleophilic residues in the enzyme’s active site, such as serine or cysteine, forming a covalent bond and inactivating the enzyme . This mechanism is similar to that of other sulfonyl fluorides, which are known to inhibit enzymes like acetylcholinesterase.

類似化合物との比較

Similar Compounds

Methanesulfonyl fluoride: A simpler sulfonyl fluoride with similar enzyme inhibitory properties.

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride: The chloride analog of the compound, used as a precursor in its synthesis.

Sulfonyl chlorides: Compounds with a sulfonyl chloride group, which are also reactive intermediates in organic synthesis.

Uniqueness

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride is unique due to its specific structure, which combines the reactivity of the sulfonyl fluoride group with the stability and steric properties of the oxolane ring. This makes it a valuable reagent in organic synthesis and a potential candidate for enzyme inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。